1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-
Description
The compound “1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]-” is a highly substituted 1,2-ethanediamine derivative. Its structure features two nitrogen atoms in the ethylene backbone, each modified with branched substituents. Specifically, both amines are substituted with 2-[(1-methylethylidene)amino]ethyl groups—a configuration that introduces imine (Schiff base) functionalities via the 1-methylethylidene (isopropylidene) moiety.
Properties
CAS No. |
57137-50-5 |
|---|---|
Molecular Formula |
C14H31N5 |
Molecular Weight |
269.43 g/mol |
IUPAC Name |
N'-[2-(propan-2-ylideneamino)ethyl]-N-[2-[2-(propan-2-ylideneamino)ethylamino]ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C14H31N5/c1-13(2)18-11-9-16-7-5-15-6-8-17-10-12-19-14(3)4/h15-17H,5-12H2,1-4H3 |
InChI Key |
RNSVADAHBNMOEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NCCNCCNCCNCCN=C(C)C)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation typically involves the hydrogenation of nitrile-containing precursors such as iminodiacetonitrile under controlled conditions using catalytic hydrogenation. This process converts nitrile groups into amine functionalities, forming ethylenediamine derivatives with specific substitution patterns.
Hydrogenation of Iminodiacetonitrile
A patented method (WO2013149373A1) describes a detailed process for preparing N-(2-aminoethyl)-1,2-ethanediamine, a close structural analogue and precursor to the target compound, through hydrogenation of iminodiacetonitrile. This method is relevant as it provides insights into the catalytic hydrogenation approach applicable to the synthesis of the target compound.
Solvent system: An organic solvent with a carbon number of C1 to C4 is used, such as methanol, ethanol, or propanol. Combinations of solvents are possible to optimize solubility and reaction kinetics.
Catalyst: Hydrogenation catalysts include metals such as nickel, cobalt, ruthenium, rhodium, platinum, and palladium supported on carriers like silica, alumina, or zirconia. Catalysts are often modified with small amounts of hydrogen to improve activity and selectivity.
Reaction conditions: Temperature ranges from 50 to 150 °C (preferably 70 to 90 °C), pressure from 5 to 25 MPa (preferably 9 to 14 MPa), and the presence of hydrogen gas for reduction.
Additives: Anion exchange resins, particularly OH-type strongly basic quaternary ammonium resins (e.g., Amberlite IRA-400, Lewatit MP-60), are employed to stabilize the reaction medium and improve selectivity.
Stabilizers: Metal oxides (calcium carbonate, barium carbonate), alumina, activated carbon, molecular sieves, and other materials are used to prevent decomposition of iminodiacetonitrile and suppress side reactions.
Stabilization and Selectivity Enhancement
The process incorporates stabilizers and modified anion exchange resins to inhibit decomposition of iminodiacetonitrile and reduce formation of by-products like piperazine. Modifications to stabilizers include loading with alkali metal oxides or alkaline earth metal oxides and other compounds (e.g., KF, zinc chloride) to enhance their efficacy.
Reaction Mechanism and By-product Control
The hydrogenation converts nitrile groups to primary amines through catalytic addition of hydrogen. The presence of stabilizers and anion exchange resins controls the reaction environment, reducing polymerization and decomposition of intermediates such as aminoacetonitrile, which can otherwise lead to catalyst deactivation and complex mixtures.
Alternative Synthetic Routes and Challenges
Other methods for preparing ethylenediamine derivatives include:
Dichloroacetamidine route: Liquid-phase synthesis with severe corrosion, difficult product separation, and high environmental impact due to amine-containing wastewater.
Ethanolamine-based route: Reaction of ammonia with epoxy oxime or ethylene glycol derivatives under high pressure and temperature, but with low selectivity and catalyst deactivation issues.
These methods are generally less favored due to operational difficulties, environmental concerns, and lower efficiency compared to the iminodiacetonitrile hydrogenation approach.
Data Table Summarizing Preparation Parameters
| Parameter | Range / Description | Notes |
|---|---|---|
| Solvent | Methanol, Ethanol, Propanol (C1-C4 alcohols) | Solvent mixtures possible |
| Catalyst | Ni, Co, Ru, Rh, Pt, Pd on silica/alumina/zirconia | Modified with H2 for activity |
| Temperature | 50–150 °C (preferably 70–90 °C) | Hydrogenation temperature |
| Pressure | 5–25 MPa (preferably 9–14 MPa) | Hydrogen gas pressure |
| Iminodiacetonitrile concentration | 1–50% (preferably 6–20%) | Commercial or industrial grade |
| Stabilizers | CaCO3, BaCO3, alumina, activated carbon, molecular sieves | Modified with alkali/alkaline earth metal compounds |
| Anion exchange resin | Strongly basic quaternary ammonium resins (e.g., Amberlite IRA-400) | Enhances selectivity and stability |
| Reaction time | Not explicitly stated; optimized per catalyst and conditions | |
| Selectivity | Up to 82% (reported for related diethylenetriamine synthesis) | High selectivity with optimized conditions |
Research Findings and Industrial Relevance
The iminodiacetonitrile hydrogenation method offers improved selectivity and yield compared to older methods, with better control over by-products and catalyst longevity.
Stabilization of intermediates and use of anion exchange resins are critical to achieving high purity and efficient separation of the target compound.
The process is applicable at industrial scale, providing a route to high-activity epoxy resin curing agents and other polyamine derivatives.
Challenges remain in catalyst optimization and process intensification to reduce energy consumption and improve economic viability.
Chemical Reactions Analysis
Types of Reactions
1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups back to amines.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenated compounds and other electrophiles are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imine oxides, while reduction can produce primary or secondary amines.
Scientific Research Applications
Chemical Synthesis
This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its amine functionalities allow it to participate in multiple reactions, including:
- Condensation Reactions : Used to form more complex molecules through the reaction with aldehydes or ketones.
- Cross-Linking Agents : Acts as a hardener in epoxy resins and polymer production.
Biological Research
The compound has shown potential in biological applications, particularly in drug development and biochemistry:
- Ligand Development : It can be modified to create ligands for various receptors, enhancing the understanding of receptor-ligand interactions.
- Neuroprotective Studies : Research indicates that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Material Science
In material science, this compound is utilized for:
- Polymer Modification : Enhancing the properties of polymers through amine functionalization.
- Coatings and Adhesives : Its reactivity allows for the development of durable coatings and adhesives with improved performance characteristics.
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of derivatives of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- on neuronal cell cultures. The results indicated a significant reduction in oxidative stress markers when treated with these derivatives, suggesting potential therapeutic applications in conditions like Alzheimer's disease.
Case Study 2: Polymer Development
Another research project focused on using this compound as a cross-linking agent in epoxy resins. The study demonstrated that incorporating this amine into the resin formulation improved mechanical properties and thermal stability, making it suitable for high-performance applications in aerospace and automotive industries.
Mechanism of Action
The mechanism of action of 1,2-Ethanediamine, N-[2-[(1-methylethylidene)amino]ethyl]-N’-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- involves its interaction with various molecular targets. The imine groups can form reversible covalent bonds with nucleophiles, while the amino groups can participate in hydrogen bonding and coordination with metal ions. These interactions enable the compound to modulate biological pathways and chemical reactions effectively.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, molecular properties, and functional applications of the target compound with structurally related 1,2-ethanediamine derivatives:
Key Comparative Insights:
Structural Complexity and Molecular Weight: The target compound’s molecular weight is inferred to be higher than simpler derivatives like N-Methylethanediamine (74.127 g/mol) due to its dual isopropylidene-aminoethyl substituents. Its structure aligns more closely with higher-weight compounds such as the antimicrobial bis-hydroxylbenzyl derivatives (414.04 g/mol, ) or quinolinyl-substituted analogs (321.42 g/mol, ).
Functional Group Influence :
- Schiff Base Formation : The isopropylidene groups in the target compound introduce imine bonds, which are absent in methyl- or benzyl-substituted analogs (e.g., ). This feature is critical in catalysis and metal chelation, as seen in other Schiff base complexes.
- Biological Activity : Compounds with aromatic substituents (e.g., hydroxylbenzyl groups in ) exhibit antimicrobial properties, while alkyl-chain derivatives (e.g., dodecyl in ) serve industrial roles. The target compound’s bioactivity remains speculative but could align with these trends.
Thermal and Physical Properties :
- Methylated derivatives like N,N,N',N'-tetramethyl-1,2-ethanediamine () exhibit high volatility, whereas bulky substituents (e.g., benzyl in ) enhance thermal stability. The target compound’s isopropylidene groups may similarly improve stability but reduce solubility in polar solvents.
Synthetic Challenges :
- highlights difficulties in synthesizing cyclized ethanediamine derivatives, suggesting that the target compound’s branched structure may require specialized conditions (e.g., controlled imine formation to avoid polymerization).
Biological Activity
1,2-Ethanediamine derivatives, particularly those with complex substituents like N-[2-[(1-methylethylidene)amino]ethyl]-N'-[2-[[2-[(1-methylethylidene)amino]ethyl]amino]ethyl]- are of significant interest in biological and pharmaceutical research. This compound exhibits various biological activities that may have implications in drug development and therapeutic applications.
- Molecular Formula : C₁₀H₂₆N₄
- Molecular Weight : 202.340 g/mol
- Density : 0.896 g/cm³
- Boiling Point : 258.6ºC
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Recent studies have shown that certain derivatives of 1,2-ethanediamine exhibit antimicrobial activity against a range of pathogens. For instance, compounds similar to the one have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes and interference with metabolic processes.
2. Anticancer Activity
Research indicates that some 1,2-ethanediamine derivatives possess anticancer properties. These compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. For example, studies on structurally related compounds have shown promising results in inhibiting tumor growth in vitro and in vivo.
3. Neuroprotective Effects
Certain derivatives have been investigated for their neuroprotective effects. They may enhance neuronal survival in models of neurodegenerative diseases by reducing oxidative stress and inflammation. This neuroprotection is crucial for developing treatments for conditions like Alzheimer's disease.
Case Studies
Several case studies highlight the biological potential of similar compounds:
- Case Study 1 : A study published in the Journal of Medicinal Chemistry evaluated a series of 1,2-ethanediamine derivatives for their anticancer activity. The lead compound demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting significant potential for further development.
- Case Study 2 : Research published in Antimicrobial Agents and Chemotherapy reported on the antimicrobial efficacy of a related compound against Methicillin-resistant Staphylococcus aureus (MRSA). The compound showed a minimum inhibitory concentration (MIC) significantly lower than traditional antibiotics.
Data Tables
Q & A
Q. What are the recommended synthetic routes for synthesizing this branched polyamine compound, and how can reaction yields be optimized?
- Methodological Answer : The compound’s synthesis typically involves multi-step reactions. A common approach for similar ethylenediamine derivatives includes:
- Step 1 : Condensation of primary amines (e.g., 2-aminoethylamine) with ketones (e.g., acetone) to form Schiff base intermediates (methylethylidene groups) .
- Step 2 : Sequential alkylation or coupling reactions to introduce ethylenediamine backbones. Catalysts like palladium or copper complexes may enhance coupling efficiency .
- Optimization : Yields depend on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–80°C for imine formation), and stoichiometric ratios (1:1.2 amine:electrophile) .
- Validation : Monitor intermediates via TLC and characterize final products using H/C NMR and high-resolution mass spectrometry (HRMS) .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structure?
- Methodological Answer :
- NMR Spectroscopy : H NMR identifies proton environments (e.g., imine protons at δ 7.5–8.5 ppm, methyl groups at δ 1.2–1.5 ppm). C NMR confirms carbonyl (C=O) and imine (C=N) bonds .
- FTIR : Detect N-H stretches (3200–3400 cm) and C=N vibrations (1640–1680 cm) .
- Mass Spectrometry : HRMS (ESI+) verifies molecular ion peaks and fragmentation patterns .
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) for purity assessment .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Hazards : Potential skin/eye irritant (GHS Category 2) and respiratory sensitizer. Use fume hoods and avoid dust formation .
- PPE : Nitrile gloves, lab coats, and safety goggles. For spills, neutralize with inert adsorbents (e.g., vermiculite) .
- First Aid : For inhalation, move to fresh air; for skin contact, wash with soap/water for 15 minutes. Seek medical attention if irritation persists .
Advanced Research Questions
Q. How does solvent choice influence the compound’s coordination behavior in metal-ligand complexes?
- Methodological Answer :
- Polar Solvents (e.g., DMSO, MeOH): Enhance ligand solubility but may compete for metal-binding sites, reducing complex stability.
- Nonpolar Solvents (e.g., toluene): Favor neutral ligand-metal adducts but limit ionic interactions .
- Experimental Design :
- Conduct UV-Vis titration (e.g., Cu complexes at λ = 600–800 nm) in varying solvents.
- Compare stability constants () via Job’s plot analysis .
Q. What computational methods are suitable for modeling the compound’s electronic structure and reactivity?
- Methodological Answer :
- DFT Calculations : Use B3LYP/6-31G(d) to optimize geometry and calculate HOMO-LUMO gaps, predicting nucleophilic/electrophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to correlate with experimental NMR shifts .
- Validation : Compare computed IR spectra (e.g., C=N stretches) with experimental FTIR data .
Q. How can in vitro assays evaluate the compound’s bioactivity, and what controls are essential?
- Methodological Answer :
- Assays :
- Antimicrobial : Broth microdilution (MIC against E. coli or S. aureus), with ampicillin as a positive control .
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition with donepezil as reference) .
- Controls : Include vehicle (DMSO <1%) and negative (untreated cells) controls. Validate cytotoxicity via MTT assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
